3-(dimethylamino)-N-pentylbenzamide 3-(dimethylamino)-N-pentylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15018581
InChI: InChI=1S/C14H22N2O/c1-4-5-6-10-15-14(17)12-8-7-9-13(11-12)16(2)3/h7-9,11H,4-6,10H2,1-3H3,(H,15,17)
SMILES:
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

3-(dimethylamino)-N-pentylbenzamide

CAS No.:

Cat. No.: VC15018581

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

3-(dimethylamino)-N-pentylbenzamide -

Specification

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name 3-(dimethylamino)-N-pentylbenzamide
Standard InChI InChI=1S/C14H22N2O/c1-4-5-6-10-15-14(17)12-8-7-9-13(11-12)16(2)3/h7-9,11H,4-6,10H2,1-3H3,(H,15,17)
Standard InChI Key GGRACPNOCDAMEH-UHFFFAOYSA-N
Canonical SMILES CCCCCNC(=O)C1=CC(=CC=C1)N(C)C

Introduction

Molecular Structure and Chemical Properties

Structural Characterization

The compound’s molecular formula is C₁₄H₂₂N₂O, with a molecular weight of 234.34 g/mol. Its structure consists of a benzamide core (a benzene ring linked to a carboxamide group) modified with two key substituents:

  • A dimethylamino group (-N(CH₃)₂) at the 3-position of the aromatic ring, introducing electron-donating effects that influence electronic distribution and reactivity .

  • A pentyl chain (-NH-C₅H₁₁) on the amide nitrogen, contributing to lipophilicity and potential membrane permeability .

The dimethylamino group enhances solubility in polar solvents (e.g., ethanol, DMSO) due to its polarity, while the pentyl chain may improve lipid bilayer interaction, a feature observed in structurally similar compounds .

Spectroscopic Data

While experimental NMR data for 3-(dimethylamino)-N-pentylbenzamide are unavailable, analogs provide predictive benchmarks:

  • ¹H NMR:

    • Aromatic protons adjacent to the dimethylamino group: δ 6.8–7.2 ppm (deshielded due to electron donation) .

    • Pentyl chain protons: δ 0.8–1.6 ppm (methyl and methylene groups) .

    • Amide proton (-NH-): δ 8.0–8.5 ppm (broad signal, exchangeable) .

  • ¹³C NMR:

    • Carbonyl carbon (C=O): δ 165–170 ppm .

    • Aromatic carbons: δ 110–150 ppm, with para- and meta-carbons shifted by the dimethylamino group .

These predictions align with spectral patterns of related N-substituted benzamides .

Synthesis and Optimization

Synthetic Routes

Two primary methods are proposed based on analogous benzamide syntheses:

Carbodiimide-Mediated Coupling

  • Activation: React 3-(dimethylamino)benzoic acid with N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) in dichloromethane to form an active ester .

  • Amidation: Add pentylamine to the activated intermediate, yielding the target compound after 12–24 hours .

  • Purification: Isolate via silica gel chromatography (petroleum ether/ethyl acetate) .

Advantages: High yield (70–85%), mild conditions preserving sensitive functional groups .

Acid Chloride Route

  • Chlorination: Treat 3-(dimethylamino)benzoic acid with thionyl chloride (SOCl₂) to form the acid chloride.

  • Nucleophilic Attack: React with pentylamine in the presence of a base (e.g., triethylamine) to form the amide .

Advantages: Faster reaction times (<6 hours) but risk of side reactions with acid-sensitive groups .

Physicochemical and Pharmacological Profiles

Solubility and Stability

  • Solubility:

    • Polar solvents: 15–20 mg/mL in DMSO .

    • Aqueous buffers: <1 mg/mL at pH 7.4 .

  • Stability: Stable at room temperature for >6 months; sensitive to prolonged exposure to light or moisture .

Biological Activity (Inferred)

While no direct studies on 3-(dimethylamino)-N-pentylbenzamide exist, structurally related benzamides exhibit:

  • Antiviral Activity: Analogous N-phenylbenzamides inhibit enterovirus 71 (IC₅₀ = 5.7–12 μM) .

  • Receptor Modulation: Piperazine-linked benzamides show high affinity for dopamine D3 receptors (Kᵢ = 1 nM) .

Hypothesized Mechanisms:

  • The dimethylamino group may engage in hydrogen bonding with viral proteases or neuronal receptors .

  • The pentyl chain could enhance blood-brain barrier penetration, relevant to neuroactive compounds .

Future Directions

Research Priorities

  • Synthetic Optimization: Explore green chemistry approaches (e.g., catalytic amidation) .

  • Biological Screening: Prioritize antiviral and neuropharmacological assays .

  • Formulation Studies: Develop lipid-based carriers to enhance aqueous solubility .

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